
Ginsenoside Re
Übersicht
Beschreibung
Ginsenoside B2 is a triterpenoid saponin compound found in the roots of Panax ginseng and Panax quinquefolius. Ginsenosides are the primary active components responsible for the medicinal properties of ginseng, which has been used in traditional medicine for centuries. Ginsenoside B2 is known for its pharmacological benefits, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von Ginsenosid B2 umfasst mehrere Schritte, ausgehend vom grundlegenden Triterpenskelett. Der Prozess umfasst typischerweise Glykosylierungsreaktionen, bei denen Zuckerreste an den Aglykonteil des Moleküls angehängt werden. Enzymatische Methoden unter Verwendung von Glykosyltransferasen wurden entwickelt, um spezifische Glykosylierungsmuster zu erreichen .
Industrielle Produktionsmethoden: Die industrielle Produktion von Ginsenosid B2 beinhaltet häufig die Extraktion und Reinigung aus Ginsengwurzeln. Moderne Techniken wie Hochleistungsflüssigchromatographie (HPLC) und Massenspektrometrie (MS) werden für die quantitative Analyse und Isolierung von Ginsenosiden verwendet . Biotechnologische Ansätze, einschließlich der Verwendung von gentechnisch veränderten Mikroorganismen, wurden ebenfalls für die großtechnische Produktion untersucht .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Ginsenosid B2 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann die im Molekül vorhandenen Hydroxylgruppen modifizieren.
Reduktion: Reduktionsreaktionen können die glykosidischen Bindungen verändern.
Substitution: Substitutionsreaktionen können bestimmte funktionelle Gruppen durch andere ersetzen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Ginsenosid B2 mit veränderten pharmakologischen Eigenschaften .
Wissenschaftliche Forschungsanwendungen
Neuroprotective Effects
Ginsenoside Re exhibits notable neuroprotective effects, particularly in the context of neuroinflammatory disorders. Research indicates that this compound can inhibit pro-inflammatory cytokines and reactive oxygen species production in microglial cells stimulated by lipopolysaccharides (LPS). In a study, this compound was shown to suppress the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and various kinases involved in inflammation, thereby protecting hippocampal neurons from neurotoxicity induced by inflammatory mediators .
Key Findings:
- Mechanism : Inhibition of IL-6, TNF-α, and nitric oxide production.
- Cell Models : Utilized BV2 microglial cells and HT22 hippocampal neurons.
- Potential Applications : Treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Anti-inflammatory Properties
The anti-inflammatory capabilities of this compound have been extensively studied. It has been demonstrated to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated RAW 264.7 macrophage cells. The compound's efficacy is dose-dependent, suggesting its potential as a therapeutic agent for inflammatory diseases .
Summary Table: Anti-inflammatory Effects of this compound
Study Reference | Cell Type | Cytokines Measured | Effect on Cytokines |
---|---|---|---|
BV2 Microglial | IL-6, TNF-α | Significant inhibition | |
RAW 264.7 | TNF-α, IL-6 | Dose-dependent inhibition |
Renal Protection
This compound has been investigated for its protective effects against nephrotoxicity induced by cisplatin, a common chemotherapeutic agent. In murine models, administration of this compound significantly reduced indicators of renal dysfunction and apoptosis associated with acute kidney injury. The study highlighted its antioxidant and anti-inflammatory properties as mechanisms for renal protection .
Key Findings:
- Model Used : Male ICR mice subjected to cisplatin-induced nephrotoxicity.
- Dosage : Administered at 25 mg/kg for 10 days.
- Results : Decreased levels of inflammatory cytokines and improved renal histopathology.
Metabolic Regulation
Research has also explored the role of this compound in metabolic disorders, particularly its effects on insulin sensitivity and glucose metabolism. Although some studies suggest limited impact on β-cell function in insulin-resistant subjects, this compound has shown promise in enhancing glucose uptake in skeletal muscle tissues .
Summary Table: Metabolic Effects of this compound
Wirkmechanismus
Ginsenoside B2 exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and modulates the activity of nuclear factor kappa B (NF-κB).
Anti-cancer: Ginsenoside B2 induces apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt pathway.
Neuroprotective: It protects neurons by reducing oxidative stress and modulating neurotransmitter release.
Vergleich Mit ähnlichen Verbindungen
Ginsenosid B2 wird mit anderen Ginsenosiden wie Ginsenosid Rb1, Rg1 und Rh1 verglichen:
Ginsenosid Rb1: Bekannt für seine antidiabetischen und antifatigenden Wirkungen.
Ginsenosid Rg1: Zeigt starke neuroprotektive und Anti-Aging-Eigenschaften.
Ginsenosid Rh1: Hat potente entzündungshemmende und krebshemmende Aktivitäten.
Eindeutigkeit: Ginsenosid B2 ist einzigartig durch sein spezifisches Glykosylierungsmuster, das zu seinem besonderen pharmakologischen Profil beiträgt .
Fazit
Ginsenosid B2 ist eine wertvolle Verbindung mit vielfältigen Anwendungen in der wissenschaftlichen Forschung und Medizin. Seine einzigartige chemische Struktur und seine pharmakologischen Eigenschaften machen es zu einem Gegenstand der laufenden Forschung und des industriellen Interesses.
Biologische Aktivität
Ginsenoside Re (Re) is a significant saponin derived from Panax ginseng, exhibiting a range of biological activities that have garnered attention in pharmacological research. This article delves into the multifaceted biological effects of this compound, supported by recent studies and data.
Overview of this compound
This compound belongs to the panaxatriol group of ginsenosides and has been identified as one of the primary active components in ginseng. Its chemical structure contributes to its diverse pharmacological properties, including anti-diabetic, neuroprotective, anti-inflammatory, and cardiovascular protective effects.
1. Anti-Diabetic Effects
Research indicates that this compound may influence glucose metabolism and insulin sensitivity. A study demonstrated that while this compound did not significantly improve β-cell function in insulin-resistant subjects, it did enhance insulin-mediated glucose uptake in muscle tissues from diet-induced insulin-resistant rodents .
Table 1: Summary of Anti-Diabetic Effects of this compound
Study | Methodology | Findings |
---|---|---|
Han et al., 2011 | Isolated muscle strips | Enhanced glucose uptake in insulin-resistant models |
Gao et al., 2022 | HepG2 cell model | No significant inhibitory effect on tumor cells; potential metabolic benefits |
2. Neuroprotective Properties
This compound has been shown to exert neuroprotective effects, particularly in models of cognitive impairment. It activates signaling pathways that promote neuronal survival and function. For instance, it enhances the expression of neurotrophic factors and modulates oxidative stress responses in neuronal cells .
Case Study: Neuroprotection Against Serotonergic Dysfunction
A study investigated the protective effects of this compound against serotonergic behaviors induced by 2,5-dimethoxy-4-iodo-amphetamine (DOI). The results indicated that this compound mitigated mitochondrial dysfunction and oxidative stress, suggesting its potential role as a therapeutic agent for serotonergic syndromes .
3. Cardiovascular Protection
This compound demonstrates protective effects on the cardiovascular system by improving endothelial function and reducing oxidative stress. In vitro studies have shown that it can inhibit apoptosis in vascular smooth muscle cells and reduce inflammation associated with cardiovascular diseases .
Table 2: Cardiovascular Protective Mechanisms of this compound
Mechanism | Effect |
---|---|
Inhibition of Apoptosis | Reduces cell death in vascular tissues |
Anti-Inflammatory Action | Lowers inflammatory markers in endothelial cells |
The biological activities of this compound can be attributed to several mechanisms:
- Modulation of Signaling Pathways : It activates pathways such as PI3K/Akt and ERK/CREB, which are crucial for cell survival and function.
- Antioxidant Properties : this compound exhibits antioxidant activity, reducing oxidative stress in various cell types.
- Regulation of Cytokines : It influences the expression of cytokines involved in inflammation and immune responses.
Eigenschaften
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O18/c1-21(2)11-10-14-48(9,66-42-38(60)35(57)32(54)26(19-49)63-42)23-12-16-46(7)30(23)24(51)17-28-45(6)15-13-29(52)44(4,5)40(45)25(18-47(28,46)8)62-43-39(36(58)33(55)27(20-50)64-43)65-41-37(59)34(56)31(53)22(3)61-41/h11,22-43,49-60H,10,12-20H2,1-9H3/t22-,23-,24+,25-,26+,27+,28+,29-,30-,31-,32+,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,43+,45+,46+,47+,48-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAOOJDMFUQOKB-WCZZMFLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@](C)(CCC=C(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)[C@@]7([C@@H]3C([C@H](CC7)O)(C)C)C)C)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317298 | |
Record name | Ginsenoside Re | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
947.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52286-59-6 | |
Record name | Ginsenoside Re | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52286-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ginsenoside Re | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052286596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ginsenoside B2 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14815 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ginsenoside Re | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-O-(6-deoxy-α-L-mannopyranosyl)-(3β,6α,12β)-20-(β-D-glucopyranosyloxy)-3,12-dihydroxydammar-24-en-6-yl-β-D-glucopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.541 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GINSENOSIDE B2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46F3R0BL3I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.